Disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate is a chemical compound with the molecular formula C8H10N2Na2O8S3. It is known for its unique structure, which includes sulphonyl and amino groups, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate typically involves the reaction of sulphonyl chloride with an amine derivative under controlled conditions. The reaction is carried out in an aqueous medium with the presence of a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulphonyl groups to thiol groups.
Substitution: The amino and sulphonyl groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiol derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate has a wide range of applications in scientific research, including:
Biology: Employed in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate involves its interaction with various molecular targets and pathways. The sulphonyl and amino groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications in their structure and function. This can result in changes in cellular signaling pathways and biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to disodium (((4-((sulphonatomethyl)amino)phenyl)sulphonyl)amino)methanesulphonate include other sodium sulfinates such as:
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of sulphonyl and amino groups, which provides it with distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
94135-88-3 |
---|---|
Molecular Formula |
C8H10N2Na2O8S3 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
disodium;[4-(sulfonatomethylsulfamoyl)anilino]methanesulfonate |
InChI |
InChI=1S/C8H12N2O8S3.2Na/c11-19(12,13)5-9-7-1-3-8(4-2-7)21(17,18)10-6-20(14,15)16;;/h1-4,9-10H,5-6H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChI Key |
OTGATJDRBGEMQH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)(=O)[O-])S(=O)(=O)NCS(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.